molecular formula C7H14Cl2O2 B14458927 3,5-Dichloroheptane-1,4-diol CAS No. 72241-58-8

3,5-Dichloroheptane-1,4-diol

Cat. No.: B14458927
CAS No.: 72241-58-8
M. Wt: 201.09 g/mol
InChI Key: YLUVITSNQSQQCZ-UHFFFAOYSA-N
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Description

Contextualization of Organochlorine Compounds in Contemporary Chemical Synthesis

Organochlorine compounds, which are organic molecules containing at least one carbon-chlorine bond, represent a broad and diverse class of chemicals. Their history in chemical synthesis is marked by significant utility, though some members of this class have raised environmental concerns. acs.org In contemporary synthesis, organochlorides serve as vital intermediates and solvents. For instance, low molecular weight chlorinated hydrocarbons like dichloromethane (B109758) and chloroform (B151607) are common solvents, while vinyl chloride is a key monomer for the production of polyvinylchloride (PVC). acs.org

The reactivity of the carbon-chlorine bond allows for a variety of chemical transformations, making organochlorine compounds versatile building blocks. While some, like certain pesticides (e.g., DDT), are persistent organic pollutants, many others are essential in the pharmaceutical and materials science industries. chemicalbook.comresearchgate.net The presence of chlorine atoms can significantly alter the physical and chemical properties of an organic molecule, including its polarity, stability, and reactivity, which is a key reason for their continued use in targeted synthesis. researchgate.net

Fundamental Significance of Diol Motifs in Advanced Organic Synthesis

A diol is a chemical compound that contains two hydroxyl (–OH) groups. researchgate.net This functional group pairing is pervasive in organic chemistry and is a key structural motif in many biologically important molecules, including various natural products. docsity.com Diols are highly valued as chiral ligands and auxiliaries in stereoselective synthesis and serve as crucial starting materials or intermediates in the production of pharmaceuticals, cosmetics, and agrochemicals.

The versatility of diols stems from their ability to undergo a wide range of reactions. They can be oxidized to form ketones or carboxylic acids, and their hydroxyl groups can be converted into other functionalities. A particularly important application is their use as protecting groups for carbonyls, where they form cyclic acetals, shielding the carbonyl from unwanted reactions during a synthetic sequence. researchgate.net Furthermore, 1,3-diols are foundational motifs in polyketide natural products and can be used to synthesize various heterocyclic compounds with significant biological activities. wikipedia.org The accessibility of diols through well-established methods like the dihydroxylation of alkenes or the reduction of carbonyl compounds makes them readily available and cost-effective building blocks in advanced synthesis. docsity.com

Strategic Importance of Halogenated Diols as Versatile Building Blocks and Intermediates

Halogenated diols are molecules that combine the functionalities of both organohalides and diols, creating a powerful class of chemical intermediates. The presence of both hydroxyl groups and halogen atoms on the same carbon skeleton allows for sequential and site-selective reactions, making them highly strategic building blocks. The hydroxyl groups offer sites for oxidation, esterification, or etherification, while the halogen atoms can be substituted via nucleophilic attack or participate in coupling reactions. acs.orgresearchgate.net

These bifunctional molecules are particularly valuable in polymer chemistry and the synthesis of complex organic molecules. For example, halogenated diols can be used as monomers for the synthesis of specialty polymers like polyesters and polyurethanes, where the halogen atoms can impart properties such as flame retardancy or increased chemical resistance. acs.orgresearchgate.net A notable example from the literature is the synthesis of (2S,6S)-2,6-dichloroheptane-1,7-diol, which serves as a precursor to a C2-symmetrical terminal bis-epoxide, a useful intermediate in the synthesis of more complex targets.

Detailed Research Findings on 3,5-Dichloroheptane-1,4-diol

Research specifically focused on this compound is limited. The primary available information comes from a 1979 study by T. Lesiak and K. Marzec, which explored new applications for furfural (B47365), a biomass-derived chemical. researchgate.net

In their work, a novel method was presented for the conversion of furfural into several diol compounds, including heptane-1,4-diol, this compound, and its brominated counterpart, 3,5-dibromoheptane-1,4-diol. researchgate.net The study highlighted the potential of these halogenated diols, specifically this compound, as intermediates for the synthesis of self-extinguishing polyurethane resins. researchgate.net The introduction of chlorine atoms into the diol structure was intended to confer flame-retardant properties to the resulting polymers. The same research also described a method for preparing ethyl 3,5-dichloro-4-ketoheptanoate, a related keto-ester. researchgate.net

Despite this initial report, there is a notable lack of subsequent research in the scientific literature detailing the physical and chemical properties of this compound or its further development and application in polymer science or other fields. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 72241-58-8. epa.gov

Interactive Data Table for this compound

Due to the limited published research, a comprehensive data table cannot be fully populated. The available identifiers are presented below.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₇H₁₄Cl₂O₂-
CAS Number 72241-58-8 epa.gov
Reported Synthesis From furfural researchgate.net
Proposed Application Intermediate for self-extinguishing polyurethane resins researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72241-58-8

Molecular Formula

C7H14Cl2O2

Molecular Weight

201.09 g/mol

IUPAC Name

3,5-dichloroheptane-1,4-diol

InChI

InChI=1S/C7H14Cl2O2/c1-2-5(8)7(11)6(9)3-4-10/h5-7,10-11H,2-4H2,1H3

InChI Key

YLUVITSNQSQQCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(CCO)Cl)O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3,5 Dichloroheptane 1,4 Diol

Retrosynthetic Analysis of 3,5-Dichloroheptane-1,4-diol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.netslideshare.netbibliotekanauki.pl For this compound, the analysis begins by identifying the key functional groups: two hydroxyl groups and two chlorine atoms on a heptane (B126788) backbone.

A primary disconnection can be made at the C-Cl bonds. This suggests a precursor molecule, heptane-1,4-diol, which could be chlorinated to yield the target compound. This is a functional group interconversion (FGI) approach.

Alternatively, disconnections can be made at the C-C bonds. For instance, breaking the C4-C5 bond suggests a synthon of a four-carbon aldehyde-alcohol and a three-carbon chlorinated organometallic reagent. A more convergent approach might involve disconnecting the C2-C3 and C5-C6 bonds, leading to smaller, functionalized building blocks that can be assembled.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Precursor 1: Heptane-1,4-diol (via functional group interconversion - chlorination)

Starting Materials for Heptane-1,4-diol: This diol can be envisioned as arising from the reduction of a corresponding keto-ester or through an aldol-type reaction followed by reduction. A known industrial route involves the conversion of furfural (B47365). rsc.org

This analysis provides a logical framework for exploring various synthetic strategies.

Strategies for the Construction of Halogenated Diol Scaffolds

The construction of molecules with multiple stereocenters, such as this compound, requires precise control over the introduction of each functional group.

Stereocontrolled Halogenation Reactions for Vicinal Dichlorination

The stereoselective introduction of two chlorine atoms onto an alkene is a powerful method for creating vicinal dichlorides. illinois.edu While the dichlorination of simple alkenes often proceeds with anti-diastereospecificity through a chloronium ion intermediate, achieving high stereocontrol in more complex substrates like allylic alcohols can be challenging. acs.orgnih.govdatapdf.com

Research into the synthesis of chlorosulfolipids, a class of naturally occurring polychlorinated molecules, has spurred the development of highly diastereoselective dichlorination methods for allylic alcohols. acs.orgnih.govdatapdf.comnih.govrsc.org These methods are directly relevant to the synthesis of the 3,5-dichloro portion of the target molecule, which can be viewed as a dichlorinated alcohol moiety.

Key findings in this area include:

The use of specific protecting groups on the allylic alcohol can significantly influence the diastereoselectivity of the dichlorination. For example, dichlorination of (Z)-allylic trichloroacetates has been shown to produce syn,syn hydroxydichloride stereotriads with high efficiency. acs.orgnih.govdatapdf.com

The choice of chlorinating agent is critical. Reagents like tetraethylammonium (B1195904) trichloride (B1173362) and aryl iododichlorides have been employed in these stereoselective transformations. acs.orglibis.be

Photocatalytic methods for vicinal dichlorination of alkenes are also emerging, offering milder reaction conditions. rsc.org Some copper-catalyzed systems have shown high efficiency, although they may require superstoichiometric amounts of the catalyst for certain substrates. rsc.org

Catalyst/Reagent SystemSubstrate TypeKey OutcomeReference(s)
Tetraethylammonium trichloride(Z)-allylic trichloroacetatesHigh diastereoselectivity for syn,syn hydroxydichloride stereotriad. acs.orgnih.gov
Aryl iododichlorides / Cinchona alkaloid derivativesAllylic alcoholsEnantioselective dichlorination. libis.be
Diphenyl diselenide / BnEt3NCl / N-fluoropyridinium salt1,2-disubstituted alkenesCatalytic, syn-stereospecific dichlorination. illinois.edu
CuCl2 (photocatalytic)AlkenesVicinal dichlorination, though can require excess reagent for some substrates. rsc.org

Enantioselective and Diastereoselective Approaches to Chiral Diols

The synthesis of chiral diols is a well-established field, with several powerful methods that could be adapted to produce an enantiomerically pure heptane-1,4-diol precursor. Chiral 1,4-diols are valuable intermediates for a variety of chiral auxiliaries and ligands. rsc.orgacs.org

Asymmetric Dihydroxylation: The Sharpless Asymmetric Dihydroxylation is a cornerstone of stereoselective synthesis, allowing for the conversion of alkenes into chiral vicinal diols with high enantioselectivity. ic.ac.ukwiley.comresearchgate.netwikipedia.org By selecting the appropriate chiral ligand (derived from dihydroquinine or dihydroquinidine), either enantiomer of the diol can be obtained. wikipedia.org While this method directly produces 1,2-diols, it can be a key step in a longer sequence to construct a 1,4-diol. More recently, osmium-free catalytic asymmetric dihydroxylation methods have also been developed. thieme-connect.com

Asymmetric Hydrogenation: The asymmetric hydrogenation of diketones is a direct route to chiral diols. For example, 1,4-diketones can be hydrogenated using ruthenium catalysts bearing chiral ligands like BINAP to yield chiral 1,4-diols with excellent enantio- and diastereoselectivity. acs.org This provides a direct and efficient pathway to chiral 1,4-diarylbutane-1,4-diols, and similar principles could be applied to aliphatic systems. rsc.orgacs.org

Other Approaches:

Catalytic Enantioselective Diboration: The diboration of 1,3-dienes, followed by oxidation, can produce chiral 2-butene-1,4-diols with high enantiomeric purity. nih.gov

Enzymatic Synthesis: Biocatalytic methods, such as those employing aldolases and imine reductases, can be used in multi-component reactions to generate chiral amino-diols and polyols from simple starting materials. acs.org

MethodPrecursorKey FeaturesReference(s)
Sharpless Asymmetric DihydroxylationAlkeneCatalytic OsO4, chiral ligands (AD-mix-α/β), predictable stereochemistry for 1,2-diols. ic.ac.ukwikipedia.org
Asymmetric Hydrogenation1,4-DiketoneRu-BINAP catalysts, direct route to chiral 1,4-diols, high ee and de. rsc.orgacs.org
Catalytic Enantioselective Diboration1,3-DienePt-catalyzed, forms chiral 2-butene-1,4-diols. nih.gov
Biocatalysis (e.g., FSA/IRED)Aldehyde, hydroxy ketone, amineThree-component synthesis of chiral amino-diols. acs.org

Multi-Component and Modular Synthesis Protocols for Polyfunctionalized Alkanes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient route to complex molecules by minimizing purification steps and improving atom economy. nih.gov Similarly, modular synthesis allows for the assembly of complex structures from pre-functionalized building blocks in a systematic and flexible manner. researchgate.netrsc.orgresearchgate.netrsc.org

These strategies are well-suited for constructing polyfunctionalized alkanes like this compound.

Modular Assembly: Cobalt-catalyzed [3+2] assembly of unsaturated hydrocarbons and β-dicarbonyls provides a facile entry to multi-functionalized furan (B31954) derivatives, which can be precursors to diols. rsc.orgrsc.org The modular nature allows for different components to be combined to create a library of related structures.

Three-Component Enzymatic Synthesis: As mentioned previously, enzymatic cascades can combine simple precursors to create complex polyols with multiple stereocenters in a single pot. acs.org

Polymer Synthesis Applications: MCRs have found significant use in polymer chemistry, for both creating monomers and for post-polymerization modifications, demonstrating the robustness of these reactions in building large, functionalized molecules. nih.govkit.edu

The application of these principles would involve designing a convergent synthesis where key fragments of the this compound are brought together in a single or a few steps, maximizing efficiency.

Precursor Transformations and Formation Pathways Relevant to this compound

Transformation of Heptane-1,4-diol and Analogous Alkanediols into Halogenated Derivatives

A direct and practical approach to this compound is the chlorination of the parent diol, heptane-1,4-diol. The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. For polyol substrates, controlling the selectivity and preventing side reactions is paramount.

One established method involves the use of hydrogen chloride (HCl) gas in the presence of a catalyst. Several patents describe the preparation of dichloroalkanes from their corresponding diols. patsnap.comgoogle.comgoogle.com

Reaction Conditions: The process typically involves mixing the diol with a solvent (like water) and a catalyst (such as ammonium (B1175870) chloride), and then introducing HCl gas while heating. patsnap.comgoogle.comgoogle.com The reaction temperature can range from 50-60°C for initiation to over 100°C for the reflux reaction. google.comgoogle.com

Catalyst Role: The addition of a catalyst like ammonium chloride has been shown to increase the reaction rate and reduce side reactions. patsnap.comgoogle.com

Byproduct Control: The use of water as a solvent can help to suppress the formation of monochloroether byproducts. google.com

Another common chlorinating agent is N-Chlorosuccinimide (NCS). wikipedia.orgorganic-chemistry.org It is a versatile reagent used for electrophilic chlorinations and can be employed under various conditions, often with catalytic activation. organic-chemistry.orgresearchgate.net While typically used for chlorinating activated positions like allylic or benzylic C-H bonds or for additions to alkenes, its application in the direct conversion of unactivated secondary alcohols to chlorides is also possible, often requiring specific activation methods.


Selective Oxidation and Reduction in the Synthesis of Halogenated Alcohols and Diols

The synthesis of halogenated diols like this compound often involves the strategic use of selective oxidation and reduction reactions. These methods allow chemists to precisely modify specific functional groups within a molecule without affecting others, a challenge that is particularly pronounced in polyfunctional compounds such as diols.

Selective Oxidation:

The selective oxidation of diols is a foundational step in many synthetic pathways. The goal is often to convert one of the alcohol groups into a carbonyl group, forming a hydroxy ketone, which can then be subjected to further transformations. Various reagents and catalytic systems have been developed to achieve high chemoselectivity, targeting one hydroxyl group over another. For instance, the oxidation of vicinal diols (1,2-diols) to α-hydroxy ketones can be accomplished with reagents like sodium bromate (B103136) (NaBrO₃) in the presence of sodium bisulfite (NaHSO₃). researchgate.net The pH of the reaction medium is a critical parameter, with studies showing strong dependence of reaction rates and selectivity on pH. researchgate.net Organocatalytic methods have also emerged, utilizing catalysts like boronic acids or aminoxyl-containing peptides to achieve regioselective oxidation of unsymmetrical diols. rsc.org For example, dimethyltin(IV)dichloride has been used to catalyze the selective oxidation of 1,2-diols to α-hydroxyketones in water, using dibromoisocyanuric acid (DBI) or bromine as the oxidant. researchgate.net

In the context of preparing precursors for halogenated diols, a one-pot procedure involving copper-catalyzed aerobic oxidation of a primary alcohol to an aldehyde, followed by organocatalyzed α-chlorination, is highly relevant. acs.orgacs.org This sequence demonstrates the power of tandem reactions. A notable application is the synthesis of (2S,6S)-2,6-dichloroheptane-1,7-diol from heptane-1,7-diol. acs.org This process involves a copper-catalyzed oxidation, followed by an enamine chlorination and a final reduction step, showcasing a sophisticated "oxidation-chlorination-reduction" telescoped sequence. acs.org

The table below summarizes various catalysts and conditions used for the selective oxidation of diols, which represents a key step in pathways leading to functionalized molecules like halogenated diols.

Catalyst/Reagent SystemSubstrate TypeProductKey Features
NaBrO₃/NaHSO₃ Vicinal diolsα-Hydroxy ketonesStrong pH dependence; cis-diols react faster than trans-diols. researchgate.net
Dimethyltin(IV)dichloride / DBI or Br₂ 1,2-diolsα-Hydroxy ketonesAchieved in water; catalyst activates the diol via a stannylene acetal. researchgate.net
TEMPO / BAIB 1,5-diolsδ-LactonesHighly chemoselective for primary hydroxyl groups over secondary ones. researchgate.net
CuOTf·4MeCN / 2,2′-bipyridine / TEMPO Primary diols (e.g., Heptane-1,7-diol)Dialdehyde (B1249045) (intermediate)Part of a one-pot sequence for α-chlorination. acs.org
Flavoprotein Alcohol Oxidase DiolsHydroxy acids or lactonesBiocatalytic approach enabling selective double oxidation on one hydroxyl group. nih.gov

Selective Reduction:

Selective reduction is equally crucial, particularly for converting other functional groups into alcohols or for reducing a halogen-carbon bond without affecting a hydroxyl group. For instance, various hydride reagents can be used to selectively reduce halogenated carboxylic acids. rsc.org Borane tetrahydrofuran (B95107) complex (BH₃:THF) or diisobutylaluminum hydride (DIBAL-H) can reduce the carboxylic acid group to an alcohol while leaving the carbon-halogen bond intact. rsc.org Conversely, a system of indium trichloride (InCl₃) and DIBAL-H can selectively cleave the carbon-halogen bond without affecting an unprotected carboxylic acid. rsc.org

In the synthesis of chiral halogenated alcohols, the enzymatic reduction of prochiral α-halogenated ketones is a powerful technique. Alcohol dehydrogenases, such as evo-1.1.270, have been used to convert α-halogenated ketones into the corresponding chiral alcohols with high yields and excellent enantiomeric excess. uni-rostock.de This biocatalytic approach highlights the positive effect of α-halogenation on achieving high equilibrium yields. uni-rostock.de The final step in the one-pot synthesis of (2S,6S)-2,6-dichloroheptane-1,7-diol involves the in-situ reduction of the intermediate α-chloroaldehyde using sodium borohydride (B1222165) (NaBH₄) to yield the desired chlorohydrin. acs.orgacs.org

Nucleophilic Chlorination and Related Halogenation Reactions in Diol Synthesis

Nucleophilic chlorination is a direct and effective method for introducing chlorine atoms into a molecule, a key step in the synthesis of this compound. This transformation typically involves the conversion of hydroxyl groups into good leaving groups, followed by displacement with a chloride nucleophile.

A noteworthy method for the synthesis of this compound involves the conversion of furfural. researchgate.net While the specific steps are not detailed in the available literature, this pathway likely involves the reduction of the furan ring and aldehyde, followed by a halogenation reaction to introduce the two chlorine atoms at the 3 and 5 positions.

The stereoselective chlorination of diols has been achieved using various reagents. A combination of triphosgene (B27547) and pyridine (B92270) provides a mild and highly stereoselective method for converting acyclic 1,3-diols into the corresponding 1,3-dichlorides. lsu.edu This reaction proceeds with an inversion of stereochemistry and tolerates sensitive functional groups. lsu.edu For example, 1,3-anti diols readily yield 1,3-anti dichlorides, while 1,3-syn diols can be converted to 1,3-syn dichlorides after monosilylation. lsu.edu

Other common chlorinating agents used to convert alcohols to alkyl chlorides include thionyl chloride and oxalyl chloride, often in the presence of a base like pyridine. researchgate.net The reaction of diols with concentrated hydrochloric acid and hydrogen chloride gas at elevated temperatures represents an industrial approach to producing dichloroalkanes from the corresponding diols. google.com The Sₙ2 displacement of activated alcohols (e.g., sulfonates) with halide ions is a classic and widely used method for installing halogen-bearing stereocenters. nih.gov

A highly relevant and modern approach is the organocatalytic α-chlorination of aldehydes. In the synthesis of (2S,6S)-2,6-dichloroheptane-1,7-diol, the dialdehyde intermediate (formed from the oxidation of heptane-1,7-diol) is reacted with N-chlorosuccinimide (NCS) in the presence of a chiral imidazolidinone catalyst. acs.org This step generates the chiral α-chloroaldehyde, which is then reduced to the final dichloro-diol product. acs.orgacs.org This method demonstrates a sophisticated way to control the stereochemistry at the newly formed chiral centers bearing the chlorine atoms.

The table below details various reagents and methods for the chlorination of alcohols and diols.

Reagent/MethodSubstrate TypeProductKey Features
Triphosgene / Pyridine Acyclic 1,3-diols1,3-DichloridesHighly stereoselective with inversion of configuration; mild conditions. lsu.edu
NCS / Chiral Imidazolidinone Catalyst Aldehyd (from diol oxidation)α-Chloro-alcohol (after reduction)Asymmetric chlorination; part of a one-pot sequence. acs.orgacs.org
HCl (conc.) / HCl (gas) Diols (C3-C10)DichloroalkanesContinuous multi-stage reaction at 100-130 °C. google.com
Thionyl Chloride or Oxalyl Chloride Alcohols/DiolsChloroalkanesCommon laboratory method for converting alcohols to chlorides. researchgate.net
Halide Ions (e.g., from LiCl) Activated Alcohols (e.g., mesylates, tosylates)ChloroalkanesClassic Sₙ2 displacement, allows for stereochemical control. nih.govthieme-connect.de

Stereochemical Investigations of 3,5 Dichloroheptane 1,4 Diol

Identification and Analysis of Chiral Centers within 3,5-Dichloroheptane-1,4-diol

The molecular structure of this compound reveals the presence of multiple stereogenic centers, which are carbon atoms bonded to four different substituent groups. Specifically, the carbon atoms at the C3 and C5 positions are chiral centers due to their attachment to a chlorine atom, a hydroxyl group (as part of the diol functionality), and two different carbon-containing fragments of the heptane (B126788) chain. The carbon atom at the C4 position, bonded to a hydroxyl group, a hydrogen atom, and two different chloro-substituted alkyl chains, also serves as a chiral center.

The presence of three chiral centers (C3, C4, and C5) means that this compound can exist as a number of stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. In this case, with n=3, there are 2^3 = 8 possible stereoisomers. These stereoisomers consist of pairs of enantiomers and diastereomers.

Table 1: Potential Stereoisomers of this compound

Stereocenter C3Stereocenter C4Stereocenter C5Stereoisomer Relationship
RRREnantiomer of (S,S,S)
SSSEnantiomer of (R,R,R)
RRSEnantiomer of (S,S,R)
SSREnantiomer of (R,R,S)
RSREnantiomer of (S,R,S)
SRSEnantiomer of (R,S,R)
RSSEnantiomer of (S,R,R)
SRREnantiomer of (R,S,S)

The specific spatial arrangement, or configuration, at each chiral center is designated as either 'R' (rectus) or 'S' (sinister) based on the Cahn-Ingold-Prelog priority rules. The combination of these configurations at the three stereocenters defines each unique stereoisomer. For instance, the (3R, 4R, 5R) and (3S, 4S, 5S) isomers are enantiomers, non-superimposable mirror images of each other. In contrast, the (3R, 4R, 5R) and (3R, 4R, 5S) isomers are diastereomers, which are stereoisomers that are not mirror images. The distinct spatial arrangement of the chlorine and hydroxyl groups in each stereoisomer will significantly influence its physical, chemical, and biological properties.

Methodologies for Absolute and Relative Stereochemical Control in Halogenated Diol Synthesis

The synthesis of a specific stereoisomer of this compound requires precise control over the formation of the chiral centers. This can be achieved through various stereoselective synthetic strategies.

Absolute Stereocontrol often involves the use of chiral starting materials or chiral catalysts. For instance, an enantiomerically pure precursor containing one or more of the required stereocenters can be used to build the rest of the molecule. Asymmetric synthesis, employing chiral catalysts or reagents, can introduce chirality into an achiral starting material. For example, the stereoselective reduction of a ketone or the enantioselective addition to an alkene can establish a specific stereocenter. nih.gov

Relative Stereocontrol focuses on controlling the stereochemical relationship between adjacent chiral centers. This is often dictated by the mechanism of the reaction.

Syn-dihydroxylation: The formation of a syn-diol, where the two hydroxyl groups are on the same side of the molecule, can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. chemistrysteps.cominflibnet.ac.in These reagents add to an alkene in a concerted fashion, leading to the formation of a cyclic intermediate which, upon hydrolysis, yields the syn-diol.

Anti-dihydroxylation: To obtain an anti-diol, where the hydroxyl groups are on opposite sides, a two-step process involving epoxidation followed by acid-catalyzed ring-opening is typically employed. chemistrysteps.com The initial epoxidation of an alkene with a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) is followed by nucleophilic attack of water on the protonated epoxide, which proceeds with inversion of stereochemistry. nih.gov

For the synthesis of this compound, a combination of these methods would be necessary to control the stereochemistry at C3, C4, and C5. For example, a stereoselective chlorination reaction could be followed by a diastereoselective dihydroxylation of a double bond. The choice of reagents and reaction conditions is crucial in directing the formation of the desired stereoisomer. acs.orglibretexts.org

Table 2: Synthetic Strategies for Stereochemical Control in Diol Synthesis

Desired StereochemistryMethodReagentsMechanism
Syn-dihydroxylationCatalytic dihydroxylationOsmium tetroxide (OsO₄), Potassium permanganate (KMnO₄)Concerted addition to an alkene forming a cyclic intermediate. chemistrysteps.cominflibnet.ac.in
Anti-dihydroxylationEpoxidation followed by hydrolysisPeroxy acids (e.g., mCPBA), followed by H₃O⁺Formation of an epoxide followed by backside nucleophilic attack. nih.govchemistrysteps.com

Stereoelectronic Effects of Vicinal Dichloro and Dihydroxyl Functionalities

Stereoelectronic effects are the consequences of the spatial arrangement of orbitals and have a profound impact on the conformation and reactivity of a molecule. wikipedia.org In this compound, the interactions between the vicinal (adjacent) chlorine atoms and hydroxyl groups are of particular interest.

The conformational preferences around the C-C single bonds are influenced by a combination of steric and electronic factors. nih.govvlabs.ac.in For a simple 1,2-disubstituted ethane, two key conformations are the anti and gauche arrangements. nih.gov

Vicinal Dichloro Functionality: In 1,2-dichloroethane, the anti conformation, where the two chlorine atoms are 180° apart, is generally more stable than the gauche conformation in the gas phase. researchgate.net This is attributed to the minimization of both steric repulsion between the bulky chlorine atoms and unfavorable dipole-dipole interactions between the polar C-Cl bonds. researchgate.net However, in polar solvents, the gauche conformer can be stabilized.

Vicinal Dihydroxyl Functionality: In contrast, for 1,2-ethanediol (B42446) (ethylene glycol), the gauche conformation is more stable than the anti conformation, even in the gas phase. acs.orgacs.orgpearson.com This preference is a result of intramolecular hydrogen bonding between the two hydroxyl groups in the gauche arrangement, which provides a stabilizing interaction that outweighs the steric repulsion. acs.orgacs.org

Reaction Mechanisms and Transformational Chemistry of 3,5 Dichloroheptane 1,4 Diol

Reactivity Profiles of Organochlorine Diols

Organochlorine diols, such as 3,5-dichloroheptane-1,4-diol, are characterized by the presence of both nucleophilic hydroxyl groups and electrophilic carbon centers attached to chlorine atoms. organic-chemistry.org The chlorine atoms, being electronegative, act as leaving groups in nucleophilic substitution and elimination reactions. wikipedia.org The hydroxyl groups can act as nucleophiles or can be protonated in acidic conditions to become good leaving groups (H₂O). reactory.app

The reactivity of such compounds is influenced by several factors:

Inductive Effects: The electron-withdrawing nature of the chlorine atoms can influence the acidity of the hydroxyl protons and the reactivity of the carbon backbone.

Steric Hindrance: The accessibility of the carbon atoms bearing the chlorine and hydroxyl groups to incoming nucleophiles or reagents will dictate reaction rates.

Solvent Effects: The choice of solvent can significantly impact reaction pathways, favoring either substitution or elimination mechanisms. ucsb.edu

The general reactivity of organochlorine compounds involves susceptibility to attack by nucleophiles, leading to substitution or elimination. wikipedia.org Diols, on the other hand, can undergo reactions typical of alcohols, such as esterification and ether formation. The combination of these functionalities in one molecule opens up possibilities for intramolecular reactions.

Table 1: General Reactivity of Functional Groups in this compound
Functional GroupType of ReactionPotential Products
Chlorine (Alkyl Chloride)Nucleophilic Substitution (SN1/SN2)Alcohols, ethers, amines, etc.
Elimination (E1/E2)Alkenes
ReductionAlkanes
Hydroxyl (Alcohol)Nucleophilic Substitution (after activation)Alkyl halides, esters, ethers
OxidationKetones, Aldehydes
DehydrationAlkenes, cyclic ethers
DiolOxidative CleavageAldehydes, ketones
ProtectionCyclic acetals/ketals

Investigation of Nucleophilic Substitution Reactions Involving Chlorine and Hydroxyl Groups

Nucleophilic substitution is a fundamental reaction for both alkyl halides and alcohols.

Substitution of Chlorine: The chlorine atoms at the C3 and C5 positions are secondary and can be displaced by a variety of nucleophiles. wikipedia.org The reaction can proceed through either an Sₙ2 mechanism, leading to inversion of stereochemistry, or an Sₙ1 mechanism, proceeding through a carbocation intermediate. ucsb.edu The choice of mechanism is influenced by the nucleophile, solvent, and temperature. Common nucleophiles include hydroxides, alkoxides, and amines. wikipedia.org

Substitution of Hydroxyl Groups: The hydroxyl group is a poor leaving group (OH⁻ is a strong base). reactory.app Therefore, for nucleophilic substitution to occur at the C1 and C4 positions, the hydroxyl group must first be activated. This can be achieved by protonation in strong acid, which converts the leaving group to water (a weak base), or by conversion to other good leaving groups like tosylates or by using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). rsc.orgchemguide.co.uk The subsequent substitution can then proceed via Sₙ1 or Sₙ2 pathways. reactory.app

Table 2: Examples of Nucleophilic Substitution Reactions
Reaction TypeReagentProduct TypeMechanism
Substitution of -ClNaOHDiol/TriolSₙ2/Sₙ1
Substitution of -ClNaOR'EtherWilliamson Ether Synthesis (Sₙ2)
Substitution of -OHHBrBromo-chloro-alkaneSₙ1/Sₙ2 (after protonation)
Substitution of -OHSOCl₂TrichloroalkaneSₙ2 (internal)

Intramolecular Cyclization and Rearrangement Processes

The 1,4-diol arrangement in this compound makes intramolecular cyclization a plausible reaction pathway, particularly to form five- or six-membered cyclic ethers (tetrahydrofuran or tetrahydropyran (B127337) derivatives). masterorganicchemistry.com

Intramolecular Williamson Ether Synthesis: In the presence of a base, one of the hydroxyl groups can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking one of the carbon atoms bearing a chlorine atom in an intramolecular Sₙ2 reaction to form a cyclic ether. youtube.com For example, attack of the C1-alkoxide on C5 would lead to a substituted tetrahydropyran, while attack of the C4-alkoxide on C1 (if C1 were activated) or another electrophilic center could also occur. The formation of five- and six-membered rings is generally favored kinetically and thermodynamically. masterorganicchemistry.com

Rearrangement processes, such as hydride or alkyl shifts, are possible if carbocation intermediates are formed, for instance, during Sₙ1 reactions or acid-catalyzed dehydration. chemistrysteps.com

Mechanisms of Oxidative and Reductive Transformations of the Diol Moiety

Oxidative Transformations: The primary alcohol at C1 and the secondary alcohol at C4 can be oxidized.

The primary alcohol at C1 can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org

The secondary alcohol at C4 can be oxidized to a ketone using a variety of oxidizing agents. byjus.comchemistrysteps.com

In the presence of certain oxidizing agents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄), vicinal diols (1,2-diols) undergo oxidative cleavage of the C-C bond. libretexts.org While this compound is a 1,4-diol, and thus not subject to this specific cleavage, harsh oxidative conditions could potentially lead to fragmentation of the carbon chain. chemistrysteps.com

Reductive Transformations:

Reductive Dehalogenation: The chlorine atoms can be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂ and a palladium catalyst), or with active metals like sodium or zinc. organic-chemistry.orgorganic-chemistry.org This process replaces the C-Cl bond with a C-H bond.

Reduction of Carbonyls: If the diol is first oxidized to an aldehyde or ketone, these carbonyl groups can be reduced back to alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Postulated Mechanistic Pathways for the Formation and Chemical Transformations of this compound (drawing parallels from analogous systems)

Postulated Formation: The synthesis of 1,3-diols can be achieved through methods like the aldol (B89426) condensation followed by reduction, or the hydration of α,β-unsaturated ketones. wikipedia.org The synthesis of a 1,4-diol such as this compound could potentially be envisioned through multi-step synthetic routes involving the coupling of smaller chlorinated fragments or the selective chlorination and hydroxylation of a suitable heptane (B126788) derivative. A plausible route could involve the [4+2] cycloaddition (Diels-Alder reaction) of a chlorinated diene with a suitable dienophile, followed by ring-opening and functional group manipulations. researchgate.net

Postulated Transformations: Based on the reactivity of analogous systems, several transformation pathways can be postulated:

Base-induced cyclization: Treatment with a strong base like sodium hydride (NaH) would likely deprotonate a hydroxyl group, initiating an intramolecular Williamson ether synthesis to form a chlorinated tetrahydropyran or tetrahydrofuran (B95107) derivative. libretexts.org

Reaction with excess nucleophile: Heating with a strong nucleophile, such as sodium hydroxide (B78521), could lead to the substitution of both chlorine atoms, potentially forming a triol or a mixture of products including cyclic ethers. wikipedia.org

Oxidation followed by internal reactions: Oxidation of the secondary alcohol to a ketone would place a carbonyl group in proximity to other functional groups, potentially leading to further intramolecular reactions.

The precise outcomes of these reactions would depend heavily on the specific reaction conditions, including stoichiometry, temperature, and solvent.

Advanced Spectroscopic Analysis for Structural Elucidation of 3,5 Dichloroheptane 1,4 Diol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3,5-dichloroheptane-1,4-diol, both ¹H and ¹³C NMR would provide crucial information about its connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The key expected signals would include multiplets for the methine protons (CH-Cl and CH-OH), complex multiplets for the methylene (B1212753) protons (CH₂), and a triplet for the terminal methyl (CH₃) protons. The protons of the two hydroxyl (-OH) groups would likely appear as broad singlets, although their chemical shift and multiplicity can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The presence of electronegative chlorine and oxygen atoms would cause the signals for adjacent carbons (C1, C3, C4, C5) to shift downfield.

Due to the presence of three stereocenters (at C3, C4, and C5), this compound can exist as multiple diastereomers. The precise chemical shifts and coupling constants for each proton and carbon would be unique to each specific stereoisomer, making NMR a critical tool for stereochemical assignment, especially when combined with advanced 2D NMR techniques.

Expected ¹H and ¹³C NMR Data

While experimentally obtained spectra are not available, the following tables outline the predicted chemical shifts for this compound based on its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (Predicted for CDCl₃ solvent)

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H1 (CH₂-OH) ~ 3.7 - 3.9 Multiplet
H2 (CH₂) ~ 1.7 - 1.9 Multiplet
H3 (CH-Cl) ~ 4.0 - 4.3 Multiplet
H4 (CH-OH) ~ 3.8 - 4.1 Multiplet
H5 (CH-Cl) ~ 4.0 - 4.3 Multiplet
H6 (CH₂) ~ 1.6 - 1.8 Multiplet
H7 (CH₃) ~ 0.9 - 1.1 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for CDCl₃ solvent)

Carbon Predicted Chemical Shift (δ, ppm)
C1 (CH₂-OH) ~ 65
C2 (CH₂) ~ 35
C3 (CH-Cl) ~ 60 - 65
C4 (CH-OH) ~ 70 - 75
C5 (CH-Cl) ~ 60 - 65
C6 (CH₂) ~ 25 - 30

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule. For this compound (C₇H₁₄Cl₂O₂), HRMS would provide a highly accurate mass measurement of its molecular ion.

The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺). The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This leads to a distinctive pattern of three peaks for the molecular ion:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks would be approximately 9:6:1.

Fragmentation Analysis: Under electron ionization (EI) or other fragmentation techniques, the molecule would break apart in a predictable manner. Key fragmentation pathways would likely involve the loss of small molecules such as water (H₂O), hydrogen chloride (HCl), or cleavage of the carbon-carbon bonds. Analyzing these fragments helps to piece together the molecular structure.

Table 3: Predicted HRMS Data for the Molecular Ion of C₇H₁₄Cl₂O₂

Ion Calculated Monoisotopic Mass (Da)
[C₇H₁₄³⁵Cl₂O₂]⁺ 200.0371
[C₇H₁₄³⁵Cl³⁷ClO₂]⁺ 202.0341

Infrared (IR) Spectroscopy for the Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be dominated by absorptions corresponding to the O-H, C-H, and C-Cl bonds. The key characteristic peaks would confirm the presence of the hydroxyl and chloro groups, which are fundamental to the compound's identity.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Bond Vibration Characteristic Absorption (cm⁻¹)
Hydroxyl O-H stretch 3200 - 3600 (Broad)
Alkane C-H stretch 2850 - 3000
Alkane C-H bend 1350 - 1480
Alcohol C-O stretch 1050 - 1260

Application of Advanced Spectroscopic Techniques for Refined Structural Characterization (e.g., 2D NMR, Chiroptical Spectroscopy)

Given the structural complexity and chirality of this compound, one-dimensional spectroscopy is often insufficient for a complete characterization.

2D NMR Spectroscopy: Two-dimensional NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and confirming the bonding network.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, allowing for the tracing of the entire carbon chain from the terminal methyl group (H7) through to the hydroxymethyl group (H1).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the definitive assignment of each carbon signal based on its attached proton's signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): For a specific stereoisomer, NOESY can reveal through-space proximity of protons, which can be crucial in determining the relative stereochemistry at the C3, C4, and C5 centers.

Chiroptical Spectroscopy: Since this compound is a chiral molecule, chiroptical techniques are necessary to determine its absolute configuration. These methods measure the differential interaction of the molecule with left and right circularly polarized light. researchgate.net

Electronic Circular Dichroism (ECD): While the molecule lacks a strong chromophore, derivatization with a chromophoric agent can induce a characteristic ECD spectrum.

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. The resulting VCD spectrum is highly sensitive to the molecule's 3D structure and absolute configuration. By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can be determined. researchgate.net

The application of these advanced methods is non-trivial but provides the highest level of confidence in the structural and stereochemical assignment of complex molecules like this compound. researchgate.net

Computational and Theoretical Studies on 3,5 Dichloroheptane 1,4 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

While specific, in-depth DFT studies on 3,5-dichloroheptane-1,4-diol are not widely available in published literature, the application of this methodology is standard for analyzing similar halogenated alcohols. researchgate.netresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), are used to determine the optimized geometries of the molecule's various conformers and diastereomers. tandfonline.com Such studies can precisely predict bond lengths, bond angles, and dihedral angles for the lowest energy states.

The electronic properties derived from DFT are crucial for understanding the molecule's reactivity. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help identify the sites most susceptible to nucleophilic and electrophilic attack. An electrostatic potential map would visually represent the charge distribution, highlighting the electronegative character of the oxygen and chlorine atoms and the electropositive nature of the hydroxyl hydrogens.

Furthermore, DFT is instrumental in conformational analysis. For a flexible molecule like this compound, numerous conformers exist due to rotation around its single bonds. DFT calculations can determine the relative energies of these conformers, revealing the most stable arrangements. These preferences are heavily influenced by the potential for intramolecular hydrogen bonding between the hydroxyl groups and between a hydroxyl group and a chlorine atom. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method within DFT can also be used to calculate theoretical NMR chemical shifts, which are highly sensitive to the conformational and electronic environment of each nucleus and serve as a powerful tool for structure elucidation when compared with experimental spectra. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Properties for a Conformer of this compound Note: These values are representative examples for a molecule of this class and not from a specific published study on this exact compound.

Calculated PropertyRepresentative ValueSignificance
Energy of HOMO -7.2 eVIndicates the molecule's electron-donating ability; localized on chlorine and oxygen atoms.
Energy of LUMO +1.5 eVIndicates the molecule's electron-accepting ability; localized on C-Cl antibonding orbitals.
HOMO-LUMO Gap 8.7 eVRelates to chemical reactivity and stability; a larger gap implies higher stability.
Dipole Moment 2.5 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.
Relative Conformational Energy 0 kcal/mol (Basis)The global minimum energy conformer, likely stabilized by intramolecular hydrogen bonds.

Molecular Dynamics Simulations for Understanding Conformational Landscapes and Intramolecular Interactions

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time, providing a more comprehensive picture of its conformational landscape than static DFT calculations. irbbarcelona.org For a flexible molecule with multiple rotatable bonds, MD simulations can reveal the accessible conformations in different environments (e.g., in a vacuum or various solvents) and the transitions between them. researchgate.net

A primary focus of MD simulations on this diol would be the characterization of its intramolecular interactions. The simulations can track the formation, duration, and breaking of hydrogen bonds (O-H···O or O-H···Cl) and other non-covalent interactions, such as halogen bonds. nih.govfrontiersin.org The balance between these stabilizing intramolecular forces and interactions with solvent molecules determines the predominant shape of the molecule in solution. irbbarcelona.orgresearchgate.net

By mapping the potential energy surface as a function of key dihedral angles, MD simulations can generate a detailed conformational landscape. This map would show the various low-energy basins corresponding to stable conformers and the energy barriers that must be overcome to transition between them. Such analysis is critical for understanding which molecular shapes are most populated at a given temperature and how this conformational flexibility might influence its biological activity or role as a chemical intermediate.

Table 2: Potential Intramolecular Interactions in this compound Explored via MD Simulations

Interaction TypeAtom 1Atom 2Typical Distance (Å)Significance
Hydrogen Bond H (on O at C1)O (at C4)1.8 - 2.2Stabilizes a pseudo-cyclic conformation, significantly restricting flexibility.
Hydrogen Bond H (on O at C4)O (at C1)1.8 - 2.2Stabilizes a different pseudo-cyclic conformation.
Hydrogen Bond H (on O at C1)Cl (at C3)2.2 - 2.6A weaker interaction that competes with O-H···O bonding and influences local geometry.
Hydrogen Bond H (on O at C4)Cl (at C5)2.2 - 2.6Another possible weak interaction affecting the overall conformational preference.
Dipole-Dipole C-Cl (at C3)C-Cl (at C5)> 3.0Repulsive or attractive forces that influence the orientation of the alkyl chain.

Computational Modeling of Reaction Pathways and Transition States Relevant to this compound

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. acs.org By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and identify the rate-limiting steps. rsc.orgscholaris.ca

For this compound, a relevant reaction to model is its synthesis. One plausible route is the chlorination of a precursor like heptane-1,4-diol. researchgate.net Theoretical calculations, typically using DFT, can model the reaction with a chlorinating agent. The process would involve locating the transition state structure for the substitution of a hydroxyl group with a chlorine atom, likely proceeding through an SN2-type mechanism. The calculated activation energy (Gibbs free energy of activation, ΔG‡) for this step provides a quantitative measure of the reaction rate. rsc.org

Another computationally accessible reaction is the dehydrochlorination of this compound, which is a potential degradation pathway. scribd.com Modeling this elimination reaction would involve calculating the transition states for the removal of HCl to form an alkene. The regioselectivity and stereoselectivity of such reactions can be predicted by comparing the activation energies of competing pathways. These computational studies provide fundamental insights that are valuable for optimizing synthetic procedures or predicting the environmental fate of the compound. rsc.org

Table 3: Hypothetical Modeled Reaction Pathway for the Chlorination of Heptane-1,4-diol Note: This table illustrates the type of data obtained from computational modeling of a reaction pathway and is not based on a specific published study.

Reaction StepDescriptionCalculated ΔG (kcal/mol)Calculated ΔG‡ (kcal/mol)
1. Reactant Complex Heptane-1,4-diol associates with chlorinating agent.0 (Reference)-
2. Transition State 1 First SN2 substitution of a hydroxyl group.+22.5+25.0
3. Intermediate Formation of 5-chloroheptane-1,4-diol.+5.0-
4. Transition State 2 Second SN2 substitution of the remaining hydroxyl group.+28.0+23.0 (from Intermediate)
5. Product Complex This compound is formed.-2.5-

Synthetic Utility and Chemical Derivatization of 3,5 Dichloroheptane 1,4 Diol

Role as a Precursor in the Synthesis of Complex Multifunctionalized Organic Compounds

3,5-Dichloroheptane-1,4-diol serves as a key intermediate in the creation of specialized organic compounds. One notable method involves its synthesis from furfural (B47365), a renewable bio-based chemical. researchgate.net This conversion highlights a pathway from biomass to functionalized chemical intermediates. The resulting diol can then be utilized in further synthetic steps. For instance, its structure is foundational for producing self-extinguishing polyurethane resins, where the diol acts as a core building block that introduces both hydroxyl functionalities for polymerization and halogen atoms for flame retardant properties. researchgate.netresearchgate.net

The presence of four reactive centers (two hydroxyls and two chlorines) on a flexible seven-carbon chain allows for the synthesis of compounds with diverse functionalities. While specific, complex natural product syntheses using this diol are not extensively documented in the literature, its structure is analogous to other functionalized diols used in multi-step syntheses. acs.org For example, similar dichloro-diols are used to generate C2-symmetrical terminal bis-epoxides, which are highly valuable intermediates in the synthesis of polyols and other complex targets. acs.orgacs.org The strategic placement of functional groups in this compound provides the potential for creating macrocycles or other intricate architectures through sequential and site-selective reactions.

Derivatization at the Hydroxyl Groups (e.g., Etherification, Esterification)

The two hydroxyl groups at the C1 and C4 positions are primary and secondary, respectively, offering sites for various derivatization reactions common to alcohols. These transformations are fundamental to altering the molecule's properties or preparing it for subsequent reactions, such as polymerization.

Key derivatization reactions include:

Esterification: Reaction with carboxylic acids, acid anhydrides, or acyl chlorides can form mono- or di-esters. This is a common strategy for creating plasticizers or introducing new functional groups.

Etherification: The hydroxyl groups can be converted into ethers, for example, through the Williamson ether synthesis.

Urethane Formation: A significant application is the reaction of the hydroxyl groups with isocyanates to form carbamate (B1207046) (urethane) linkages. This reaction is the basis for the synthesis of polyurethanes, where this compound acts as a polyol monomer. researchgate.netresearchgate.net

Reaction TypeReagentsResulting Functional GroupApplication Example
Esterification Carboxylic Acid / Acid AnhydrideEsterSynthesis of functional additives
Etherification Alkyl Halide, BaseEtherModification of solubility and reactivity
Urethane Formation DiisocyanateCarbamate (Urethane)Polyurethane synthesis researchgate.netresearchgate.net

Chemical Transformations Involving the Chlorine Substituents (e.g., Reductive Dehalogenation, Nucleophilic Displacement)

The chlorine atoms at the C3 and C5 positions are secondary and represent key sites for chemical modification. These C-Cl bonds can undergo reactions typical of alkyl halides, allowing for the introduction of a wide array of functional groups or the saturation of the carbon backbone. core.ac.uk

Nucleophilic Displacement (SN2): The chlorine atoms can act as leaving groups in nucleophilic substitution reactions. This allows for their replacement by various nucleophiles, such as amines, azides, cyanides, or thiolates, to introduce nitrogen, or sulfur-containing moieties. An important intramolecular example is the treatment of similar chloro-diols with a base like sodium hydroxide (B78521) to form epoxides, where the hydroxyl group acts as the nucleophile to displace the adjacent chlorine. acs.org

Reductive Dehalogenation: The chlorine atoms can be removed and replaced with hydrogen atoms through reductive processes. This can be achieved using various reducing agents, such as catalytic hydrogenation or hydride reagents. This transformation converts the chlorinated backbone into a simple aliphatic diol. While some biological systems utilize hydrolytic dehalogenation to process haloalkanes, chemical methods are prevalent in synthesis. uni-konstanz.de

Transformation TypeReagents / ConditionsProduct Type
Nucleophilic Displacement Nucleophiles (e.g., NaOH, NaCN, NaN₃)Substituted diols (e.g., epoxides, nitriles, azides) acs.orgcore.ac.uk
Reductive Dehalogenation Reducing Agents (e.g., H₂, catalyst)Aliphatic diols uni-konstanz.de

Incorporation into Polymer Architectures as a Cross-linking Agent or Monomer

One of the most well-documented applications of this compound is its use as a monomer in polymer synthesis. Its two hydroxyl groups enable it to participate in step-growth polymerization reactions to form polyesters or, more notably, polyurethanes. researchgate.net

In the synthesis of polyurethanes, it functions as a diol monomer that reacts with diisocyanates. The inclusion of chlorine atoms in the polymer backbone imparts specific properties to the final material, most significantly, reduced flammability. researchgate.net Research has demonstrated the utility of this compound in creating rigid polyurethane foams that are self-extinguishing. researchgate.net This makes the diol a valuable component for specialty polymers where fire resistance is a critical requirement.

Polymer TypeMonomersRole of this compoundKey Property of Resulting Polymer
Polyurethane This compound, DiisocyanateDiol MonomerSelf-extinguishing / Reduced combustibility researchgate.netresearchgate.net

The structure of the diol, with its flexible heptane (B126788) chain, can also influence the mechanical properties of the resulting polymer, such as its glass transition temperature and toughness.

Application as a Chiral Building Block in Asymmetric Synthesis

This compound possesses multiple stereocenters (at C-3, C-4, and C-5), meaning it can exist as several stereoisomers. This structural feature presents the potential for its use as a chiral building block in asymmetric synthesis, provided that a single stereoisomer can be isolated or synthesized selectively.

The synthesis of similar C2-symmetrical dichloro-diols, such as (2S,6S)-2,6-dichloroheptane-1,7-diol, has been achieved with high enantioselectivity. acs.org Such syntheses often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the chlorination steps. acs.orgacs.org The resulting enantiopure dichloro-diols are valuable precursors for complex molecules, including C2-symmetrical bis-epoxides, which are useful in the bidirectional synthesis of polyketide natural products. acs.org

While the potential for this compound in this area is clear, its application as a readily available chiral building block is not yet widely established in the scientific literature. The development of efficient stereoselective synthetic routes to its various isomers would be a necessary first step to unlock its full potential in asymmetric synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3,5-Dichloroheptane-1,4-diol, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via dihydroxylation of chlorinated alkenes or through selective chlorination of heptane-1,4-diol intermediates. Key steps include controlling reaction temperature (e.g., 0–5°C for chlorination to avoid overhalogenation) and using catalysts like thionyl chloride (SOCl₂) in anhydrous conditions. Optimization involves adjusting stoichiometric ratios (e.g., Cl₂:precursor) and purification via fractional distillation .
  • Data Analysis : Monitor reaction progress using thin-layer chromatography (TLC) with UV detection or GC-MS to identify intermediates. Purity is assessed via melting point analysis (if crystalline) or NMR spectroscopy (e.g., absence of proton signals at δ 4.8–5.2 ppm indicates complete dihydroxylation) .

Q. How can spectroscopic techniques confirm the structural identity and purity of this compound?

  • Techniques :

  • NMR : ¹H NMR reveals protons on the diol (δ 3.5–4.0 ppm for -CH₂OH) and chlorinated carbons (δ 4.2–4.5 ppm for Cl-C-CH₂). ¹³C NMR confirms chlorine substitution at C3 and C5 (deshielded signals at ~70–75 ppm) .
  • IR : Broad O-H stretches (~3200–3400 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) .
    • Validation : Compare spectral data with computational predictions (e.g., DFT simulations) or literature references. Discrepancies in peak splitting may indicate stereochemical impurities .

Advanced Research Questions

Q. What strategies resolve stereoisomerism in this compound synthesis, and how can enantiomeric excess be quantified?

  • Stereoselective Synthesis : Use chiral catalysts (e.g., Sharpless dihydroxylation) or enzymatic resolution (e.g., lipase-mediated esterification) to isolate enantiomers. For example, Candida antarctica lipase B selectively acylates the (R)-enantiomer .
  • Analysis : Chiral HPLC with a cellulose-based column or polarimetry quantifies enantiomeric excess. Crystallographic data (single-crystal X-ray diffraction) can confirm absolute configuration .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methods :

  • DFT Calculations : Simulate transition states to evaluate activation energies for Cl⁻ displacement. For example, SN2 mechanisms at C3/C5 show lower energy barriers compared to C1/C7 due to steric hindrance .
  • Molecular Dynamics : Predict solvent effects (e.g., polar aprotic solvents like DMF accelerate substitution rates) .
    • Experimental Validation : Kinetic studies (e.g., conductivity measurements) correlate computational predictions with observed reaction rates .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported physical properties (e.g., melting points) of this compound?

  • Root Cause : Variations may arise from polymorphic forms (e.g., amorphous vs. crystalline) or residual solvents. For example, hydrate formation during crystallization alters melting points .
  • Resolution : Standardize purification protocols (e.g., recrystallization in dry hexane) and characterize batches using XRPD (X-ray powder diffraction) to confirm phase homogeneity .

Q. Why do catalytic hydrogenation studies of this compound yield conflicting product profiles?

  • Analysis : Competing pathways (dechlorination vs. diol reduction) depend on catalyst choice. Pd/C favors dechlorination, while Raney Ni promotes full hydrogenation to heptane-1,4-diol. Use GC-MS to track intermediates and optimize H₂ pressure (1–3 atm) .

Methodological Recommendations

  • Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) resolves chlorinated byproducts .
  • Safety : Handle chlorinated diols in fume hoods; LC-MS monitoring detects toxic degradation products (e.g., chloroacetaldehydes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.